Cas no 1805656-08-9 (Methyl 2-cyano-3,5-dihydroxybenzoate)

Methyl 2-cyano-3,5-dihydroxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-cyano-3,5-dihydroxybenzoate
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- インチ: 1S/C9H7NO4/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3,11-12H,1H3
- InChIKey: KXQCLEODROJZGD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=C(C=C(C=1C#N)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 90.6
Methyl 2-cyano-3,5-dihydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011420-250mg |
Methyl 2-cyano-3,5-dihydroxybenzoate |
1805656-08-9 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015011420-500mg |
Methyl 2-cyano-3,5-dihydroxybenzoate |
1805656-08-9 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015011420-1g |
Methyl 2-cyano-3,5-dihydroxybenzoate |
1805656-08-9 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Methyl 2-cyano-3,5-dihydroxybenzoate 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Methyl 2-cyano-3,5-dihydroxybenzoateに関する追加情報
Methyl 2-cyano-3,5-dihydroxybenzoate (CAS No. 1805656-08-9): A Comprehensive Overview
Methyl 2-cyano-3,5-dihydroxybenzoate, identified by its CAS number 1805656-08-9, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in various scientific domains.
The molecular structure of Methyl 2-cyano-3,5-dihydroxybenzoate consists of a benzoic acid derivative with substituents that include a cyano group at the 2-position and hydroxyl groups at the 3 and 5 positions. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation.
In the context of pharmaceutical research, Methyl 2-cyano-3,5-dihydroxybenzoate has been explored for its potential role in the development of novel therapeutic agents. The presence of the cyano group enhances its ability to interact with biological targets, while the hydroxyl groups contribute to its solubility and metabolic stability. These characteristics make it an attractive scaffold for drug design and discovery.
Recent studies have highlighted the compound's significance in the field of medicinal chemistry. Researchers have been particularly interested in its ability to modulate various biological pathways, including those involved in inflammation, oxidative stress, and cellular signaling. Preliminary findings suggest that Methyl 2-cyano-3,5-dihydroxybenzoate may exhibit anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of chronic diseases.
The synthesis of Methyl 2-cyano-3,5-dihydroxybenzoate involves a series of well-defined chemical reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of benzoic acid derivatives, followed by selective substitution at the desired positions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
From a chemical biology perspective, Methyl 2-cyano-3,5-dihydroxybenzoate serves as a valuable tool for studying enzyme mechanisms and substrate specificity. Its structural features allow it to act as a probe in biochemical assays, helping researchers understand how different molecules interact with biological systems. This information is crucial for designing more effective drugs and understanding disease mechanisms at a molecular level.
The pharmacokinetic properties of Methyl 2-cyano-3,5-dihydroxybenzoate are also of great interest. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for therapeutic use. Further research is needed to optimize its pharmacokinetic profile and explore its interactions with cytochrome P450 enzymes.
In conclusion, Methyl 2-cyano-3,5-dihydroxybenzoate (CAS No. 1805656-08-9) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for drug development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing medical science.
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